9H-Purin-6-amine, N,9-bis(trimethylsilyl)-

Description

The exact mass of the compound 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

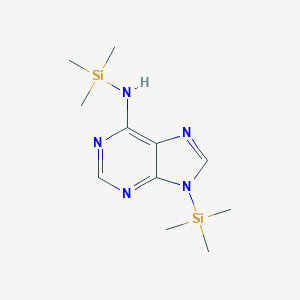

IUPAC Name |

N,9-bis(trimethylsilyl)purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5Si2/c1-17(2,3)15-10-9-11(13-7-12-10)16(8-14-9)18(4,5)6/h7-8H,1-6H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWSPDDXHGZYTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066293 |

Source

|

| Record name | 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17995-04-9 |

Source

|

| Record name | N,9-Bis(trimethylsilyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17995-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,9-Bis(trimethylsilyl)-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017995049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,9-Bis(trimethylsilyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,9-bis(trimethylsilyl)-9H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,9-BIS(TRIMETHYLSILYL)-9H-PURIN-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW7VWM66U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Silylated Adenine

Abstract

Silylation of adenine is a cornerstone technique in medicinal chemistry and drug development, primarily serving as a critical activation step for the synthesis of nucleoside analogues. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of silylated adenine derivatives. We delve into the mechanistic underpinnings of the silylation process, detailing field-proven protocols for its synthesis and characterization. Emphasis is placed on the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible. This document is intended for researchers, scientists, and drug development professionals seeking to leverage silylated adenine as a key intermediate in the synthesis of novel therapeutic agents.

Introduction: The Quintessential Role of Silylation

Adenine, a fundamental component of nucleic acids and vital cellular cofactors, is a primary scaffold for the development of a vast array of antiviral and anticancer therapeutics.[1] However, its inherent properties—poor solubility in common organic solvents and multiple reactive sites—present significant challenges for selective chemical modification.[2] Silylation, the process of replacing acidic protons with a silyl group (typically trimethylsilyl, TMS), elegantly circumvents these issues.

The introduction of TMS groups onto the adenine molecule dramatically alters its physicochemical properties:

-

Enhanced Solubility: Silylation disrupts the strong intermolecular hydrogen bonding network of solid adenine, rendering the resulting derivative soluble in a wide range of nonpolar organic solvents (e.g., acetonitrile, dichloromethane).[2] This is a prerequisite for homogeneous reaction conditions in subsequent glycosylation steps.

-

Increased Nucleophilicity: The silylation of the N-H protons increases the electron density on the nitrogen atoms of the purine ring system, thereby enhancing its nucleophilicity. This activation is crucial for efficient reaction with electrophilic sugar derivatives.[2]

-

Strategic Protection: Silyl groups act as transient protecting groups for the reactive N-H functionalities, directing subsequent reactions to the desired position and preventing unwanted side reactions.

This guide will focus on the most common and synthetically useful silylated adenine intermediate, N,9-bis(trimethylsilyl)adenine, and its role in the renowned Silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen reaction, for nucleoside synthesis.[3]

Structure and Chemical Properties

Tautomerism and Silylation Sites

Adenine exists in several tautomeric forms, with the 9H-adenine tautomer being the most prevalent.[4] The molecule possesses two primary sites for silylation: the exocyclic amino group (N6) and the imidazole ring nitrogen (N9). Other nitrogens (N1, N3, N7) are less favored.

Persilylation, typically achieved by heating adenine with a strong silylating agent like hexamethyldisilazane (HMDS), results in the formation of N,9-bis(trimethylsilyl)adenine .[5] The silyl group at the N9 position is an N-silyl amine, while the group at the N6 position is part of an N-silylimine tautomer, which is in equilibrium with the N6-silylamine form. This dynamic equilibrium is key to its reactivity.

Caption: Comparison of Adenine and its N,9-bis(trimethylsilyl) derivative.

Physicochemical Properties

The conversion of adenine to its silylated form results in a significant change in its properties, which are summarized in the table below.

| Property | Adenine | N,9-bis(trimethylsilyl)adenine | Rationale for Change |

| Molecular Formula | C₅H₅N₅ | C₁₁H₂₁N₅Si₂ | Addition of two trimethylsilyl groups.[5] |

| Molecular Weight | 135.13 g/mol [6] | 279.49 g/mol [5] | Increased mass from silyl groups. |

| Appearance | White crystalline solid[6] | Colorless oil or low-melting solid | Disruption of crystal lattice. |

| Solubility in Water | Sparingly soluble (~1 g/L)[6] | Insoluble; hydrolyzes | Silyl groups are hydrophobic. |

| Solubility in Organic Solvents | Poor (e.g., in CH₂Cl₂, CH₃CN) | Good (e.g., in CH₂Cl₂, CH₃CN, THF) | Replacement of polar N-H bonds with nonpolar N-Si bonds.[2] |

| Stability | Thermally stable | Moisture-sensitive; readily hydrolyzes | The N-Si bond is susceptible to cleavage by protic solvents, especially under acidic or basic conditions.[7] |

Reactivity and Stability

The key to the synthetic utility of silylated adenine is its enhanced reactivity combined with its transient nature.

-

Reactivity with Electrophiles: Silylated adenine is a potent nucleophile. In the context of the Vorbrüggen reaction, the N9-silyl group facilitates the nucleophilic attack on the anomeric carbon of an electrophilic sugar (e.g., an acylated ribose).[3][8] The reaction is catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which activates the sugar electrophile.[9]

-

Hydrolytic Instability: The N-Si bond is highly susceptible to hydrolysis.[7] Exposure to water, alcohols, or even atmospheric moisture will rapidly convert the silylated adenine back to the parent nucleobase. This is a critical feature, as it means deprotection after the desired reaction is often trivial, sometimes occurring during the aqueous work-up. This instability necessitates that all reactions involving silylated adenine be performed under strictly anhydrous conditions.

Synthesis and Characterization: A Validated Protocol

The following section provides a detailed, self-validating protocol for the preparation and subsequent use of silylated adenine. The causality behind each step is explained to ensure both understanding and successful execution.

Experimental Protocol: Persilylation of Adenine

This protocol describes the synthesis of N,9-bis(trimethylsilyl)adenine, a versatile intermediate for nucleoside synthesis.

Materials & Reagents:

-

Adenine (1.0 eq)

-

Hexamethyldisilazane (HMDS) (sufficient to act as solvent, e.g., ~4 mL per mmol of adenine)

-

Ammonium Sulfate ((NH₄)₂SO₄) (catalytic amount, e.g., ~0.05 eq)

-

Anhydrous Acetonitrile (for subsequent reaction)

-

Standard anhydrous reaction setup (oven-dried glassware, argon/nitrogen atmosphere)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add adenine (1.0 eq).

-

Causality: Strict exclusion of moisture is paramount to prevent the hydrolysis of the silylating agent and the silylated product.[7]

-

-

Addition of Reagents: Add a catalytic amount of ammonium sulfate, followed by hexamethyldisilazane (HMDS).

-

Causality: HMDS serves as both the silylating agent and the solvent. It is less reactive than silyl halides like TMSCl, making it safer to handle and less prone to forming corrosive byproducts.[10] Ammonium sulfate acts as a mild acidic catalyst to activate the HMDS and protonate the adenine, facilitating the reaction.[2][9]

-

-

Reaction Execution: Heat the suspension to reflux (approx. 125-140°C) with vigorous stirring. The solid adenine will gradually dissolve as it becomes silylated, resulting in a clear, homogeneous solution. The reaction is typically complete within 2 to 16 hours.[2][9]

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess HMDS under reduced pressure (using a rotary evaporator). This will yield the crude silylated adenine as a viscous oil or a waxy solid.

-

Causality: The product is typically used directly in the next step without further purification due to its moisture sensitivity. Removing excess HMDS ensures it does not interfere with subsequent reactions.

-

-

Preparation for Next Step: Immediately dissolve the crude product in an appropriate anhydrous solvent, such as acetonitrile, for the subsequent glycosylation reaction.[9]

-

Causality: This minimizes the risk of decomposition due to atmospheric moisture.

-

Caption: Experimental workflow for the synthesis of silylated adenine.

Characterization and Validation

Confirming the structure of the silylated intermediate is crucial. While it is often used in situ, characterization can be performed on a small aliquot handled under strictly anhydrous conditions.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary tool. The molecular ion peak for N,9-bis(trimethylsilyl)adenine is expected at m/z = 279.[5] A characteristic fragment is observed at m/z = 264, corresponding to the loss of a methyl group ([M-15]⁺).

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which serves as an authoritative benchmark for validation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most prominent feature is a strong singlet near 0 ppm in the ¹H NMR spectrum, corresponding to the 18 equivalent protons of the two trimethylsilyl groups.[11] The aromatic protons of the adenine core will also be present, shifted from their positions in the parent compound.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the TMS methyl carbons near 0 ppm. The signals for the purine carbons will be shifted compared to unsubstituted adenine due to the electronic effects of silylation. For example, in DMSO-d₆, the C2, C4, C5, C6, and C8 signals of adenine appear at approximately 152.7, 149.5, 118.8, 156.1, and 141.0 ppm, respectively.[12] Silylation will induce shifts in these values.

-

Application in Drug Development: The Vorbrüggen Glycosylation

The primary application of silylated adenine is as a nucleophilic partner in the Vorbrüggen synthesis of nucleosides, a key strategy in developing antiviral and anticancer drugs.[1][3]

The reaction involves the coupling of the in situ generated silylated adenine with a protected sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst.

Caption: Logical flow of the Vorbrüggen nucleoside synthesis.

Mechanism Rationale:

-

Activation: The Lewis acid (TMSOTf) coordinates to the anomeric acetyl group of the protected sugar, facilitating its departure and generating a highly electrophilic oxocarbenium ion intermediate.[13]

-

Nucleophilic Attack: The electron-rich silylated adenine, specifically the N9 nitrogen, attacks the anomeric carbon (C1') of the oxocarbenium ion.[3][9] The presence of an acyl protecting group on the C2' position of the sugar directs the attack from the opposite face (β-face) through neighboring group participation, ensuring the stereoselective formation of the biologically relevant β-anomer.

-

Product Formation: The reaction yields the protected nucleoside. The silyl group is eliminated, typically forming a stable silyl ester with the departing sugar substituent (e.g., trimethylsilyl acetate).

The choice of protecting groups on the adenine itself (e.g., N6-benzoyl) can further refine the regioselectivity of the glycosylation, favoring N9 substitution over the kinetically-favored but thermodynamically less stable N7 isomer.[2][9]

Conclusion

Silylated adenine is an indispensable intermediate in the synthesis of modified nucleosides for therapeutic applications. Its unique chemical properties—enhanced solubility in organic media and heightened nucleophilicity—are a direct result of the strategic replacement of acidic protons with trimethylsilyl groups. The inherent moisture sensitivity of the N-Si bond, while demanding rigorous anhydrous techniques, provides the advantage of facile deprotection. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to harness the synthetic power of silylated adenine, enabling the efficient and controlled construction of novel nucleoside analogues for the advancement of drug discovery.

References

- Golebiewski, A. & Czernecki, S. (2006). A reinvestigated mechanism of ribosylation of adenine under silylating conditions. Tetrahedron.

- Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (n.d.). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances.

-

NIST. (n.d.). Adenosine, N-(trimethylsilyl)-2',3'-bis-O-(trimethylsilyl)-, 5'-[bis(trimethylsilyl) phosphate]. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

-

NIST. (n.d.). Adenine, 2TMS derivative. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

-

Abdelkader, E. H., et al. (n.d.). Genetic Encoding of N6-(((trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. American Chemical Society. Available at: [Link]

-

Wikipedia contributors. (n.d.). Synthesis of nucleosides. Wikipedia. Available at: [Link]

-

Mojarro, A., et al. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Universities Space Research Association. Available at: [Link]

-

Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available at: [Link]

-

Wang, R., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry. Available at: [Link]

-

Wikipedia contributors. (n.d.). Vorbrüggen glycosylation. Wikipedia. Available at: [Link]

-

Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. Available at: [Link]

-

The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. (2023). MDPI. Available at: [Link]

-

Andreev, A. A., et al. (2004). Direct Electrophilic Silylation of Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of some natural nucleosides and nucleobases in a neutral aqueous medium. Available at: [Link]

-

ResearchGate. (n.d.). Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. Available at: [Link]

-

ResearchGate. (n.d.). The N3 Position of N9-Substituted Adenine as a Metal Ion Binding Site: Structural and Solution Studies with PdII and PtII Complexes of N6′, N6′,N 9-Trimethyladenine. Available at: [Link]

-

Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available at: [Link]

-

Semantic Scholar. (n.d.). The solubility of nucleobases in aqueous arginine solutions. Available at: [Link]

-

Prodinger, S., et al. (2018). Silylated Zeolites With Enhanced Hydrothermal Stability for the Aqueous-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (2019). (PDF) A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Available at: [Link]

-

American Chemical Society. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

-

bioRxiv. (2021). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. Available at: [Link]

-

PubMed. (n.d.). [Principles of the hydrolysis of bound purine and pyrimidine bases in foods and program-controlled calculation of nucleic acid content]. Available at: [Link]

-

PubMed. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, DMSO-d6, experimental) (HMDB0000034). Available at: [Link]

-

PubMed Central. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Available at: [Link]

-

ResearchGate. (n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available at: [Link]

-

ResearchGate. (n.d.). Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation. Available at: [Link]

-

eScholarship.org. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Available at: [Link]

-

Adenine, a key player in biology and medicinal chemistry. (n.d.). Available at: [Link]

-

HELDA - University of Helsinki. (2025). Stability of bicyclic guanidine superbases and their salts in water. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Available at: [Link]

-

PubChem. (n.d.). Adenine. National Institutes of Health. Available at: [Link]

-

PubMed. (n.d.). Synthesis and enzymatic characterization of methylene analogs of adenosine 5'-tetraphosphate (P4A). Available at: [Link]

-

ResearchGate. (n.d.). Structure of the adenine molecule and labeling of its constituents. Available at: [Link]

-

PubMed Central. (n.d.). Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

Sources

- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Adenine, 2TMS derivative [webbook.nist.gov]

- 6. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, DMSO-d6, experimental) (HMDB0000034) [hmdb.ca]

- 13. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrum Interpretation of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-

Introduction: The Significance of Silylation in Nucleobase Analysis

For researchers, scientists, and professionals in drug development, the precise analysis of nucleobases like adenine is paramount. These fundamental units of nucleic acids are central to numerous biological processes, and their structural modifications can signify disease states or the metabolic fate of therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, nucleobases in their native form are polar and non-volatile, precluding direct GC-MS analysis.

To overcome this limitation, a chemical derivatization technique known as silylation is employed. This process involves the replacement of active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group, typically from a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This chemical modification effectively masks the polar functional groups, rendering the molecule volatile and amenable to GC-MS analysis. The resultant derivative of adenine, 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, can then be readily analyzed, providing a wealth of structural information through its characteristic mass spectrum.

This in-depth technical guide provides a comprehensive overview of the interpretation of the electron ionization (EI) mass spectrum of N,9-bis(trimethylsilyl)-9H-purin-6-amine. We will delve into the characteristic fragmentation patterns, the logic behind the formation of key ions, and provide a detailed experimental protocol for the derivatization and analysis of adenine.

Understanding the Mass Spectrum: A Fragmentation Roadmap

The electron ionization mass spectrum of N,9-bis(trimethylsilyl)-9H-purin-6-amine is a fingerprint of the molecule, revealing a series of fragment ions that provide clues to its structure. The fragmentation process is initiated by the high-energy electrons in the ion source, which dislodge an electron from the molecule to form a molecular ion (M•+). This molecular ion is energetically unstable and undergoes a cascade of fragmentation reactions, breaking at its weakest points to form a series of smaller, charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating the mass spectrum.

While a definitive, high-resolution spectrum from a library such as the NIST Mass Spectral Database is the gold standard for interpretation, we can predict the major fragmentation pathways based on the known behavior of silylated compounds and purine ring systems.

Key Fragmentation Pathways and Characteristic Ions

The mass spectrum of N,9-bis(trimethylsilyl)-9H-purin-6-amine is expected to be characterized by several key fragmentation events:

-

Loss of a Methyl Radical ([M-15]•+): One of the most common fragmentation pathways for trimethylsilyl derivatives is the loss of a methyl radical (•CH₃) from one of the TMS groups. This results in a prominent ion at m/z 264. This fragmentation is driven by the relative stability of the resulting ion.

-

Formation of the Trimethylsilyl Cation (m/z 73): The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a very stable species and is often the base peak or one of the most abundant ions in the mass spectra of TMS derivatives. Its presence at m/z 73 is a strong indicator of a silylated compound.

-

Loss of the Trimethylsilyl Group ([M-73]•+): The cleavage of a complete trimethylsilyl group results in an ion at m/z 206. This fragmentation provides direct evidence of the presence of a TMS substituent.

-

Cleavage of the Purine Ring: The purine ring itself can undergo fragmentation, leading to a series of characteristic ions. The fragmentation of the adenine core often involves the sequential loss of HCN molecules.

The following table summarizes the expected major ions in the mass spectrum of N,9-bis(trimethylsilyl)-9H-purin-6-amine:

| m/z | Proposed Fragment Ion | Formation Pathway | Significance |

| 279 | [C₁₁H₂₁N₅Si₂]•+ | Molecular Ion (M•+) | Confirms the molecular weight of the derivatized adenine. |

| 264 | [M - CH₃]•+ | Loss of a methyl radical from a TMS group. | A characteristic fragmentation of TMS derivatives. |

| 206 | [M - Si(CH₃)₃]•+ | Loss of a trimethylsilyl group. | Confirms the presence of a TMS substituent. |

| 191 | [M - CH₃ - Si(CH₃)₃]•+ | Sequential loss of a methyl radical and a TMS group. | Further confirms the structure. |

| 147 | [Si₂(CH₃)₅]⁺ | Rearrangement and cleavage of two TMS groups. | A common ion in the spectra of compounds with multiple TMS groups. |

| 73 | [Si(CH₃)₃]⁺ | Cleavage of a trimethylsilyl group. | A hallmark of TMS derivatives, often the base peak. |

Visualizing the Fragmentation Pathway

The fragmentation of N,9-bis(trimethylsilyl)-9H-purin-6-amine can be visualized as a series of logical steps, as depicted in the following diagram:

Caption: Proposed fragmentation pathway of N,9-bis(trimethylsilyl)-9H-purin-6-amine.

Experimental Protocol: Silylation and GC-MS Analysis of Adenine

This section provides a detailed, step-by-step methodology for the derivatization of adenine and its subsequent analysis by gas chromatography-mass spectrometry.

Materials and Reagents

-

Adenine standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

GC-MS grade helium

-

Autosampler vials with inserts

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Step-by-Step Derivatization Procedure

-

Sample Preparation: Accurately weigh a small amount of adenine standard (e.g., 1 mg) into a clean, dry autosampler vial.

-

Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the adenine.

-

Derivatization Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the derivatization of the amine group.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated nucleobases. These may need to be optimized for your specific instrument and column.

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS System | Agilent 5977A or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 50-550 |

Workflow Diagram

Caption: Experimental workflow for the derivatization and GC-MS analysis of adenine.

Trustworthiness and Self-Validating Systems

The reliability of this analytical method hinges on a self-validating system. The inclusion of an internal standard, a compound with similar chemical properties to adenine but with a different mass, is crucial. This allows for the correction of variations in injection volume and derivatization efficiency. Furthermore, the analysis of a blank sample (containing only the derivatization reagents and solvent) is essential to identify any background contamination. The characteristic fragmentation pattern of the silylated adenine itself, with its unique combination of molecular ion and fragment ions, provides a high degree of confidence in its identification.

Conclusion: A Powerful Tool for Molecular Insight

The interpretation of the mass spectrum of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- provides a powerful means of confirming the structure of derivatized adenine. By understanding the fundamental principles of electron ionization and the characteristic fragmentation pathways of silylated compounds, researchers can confidently identify this important nucleobase in complex matrices. The detailed experimental protocol provided in this guide offers a robust and reliable method for the derivatization and GC-MS analysis of adenine, empowering scientists in their pursuit of new discoveries in drug development and biomedical research.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Knapp, D. R. (1979).

- McCloskey, J. A. (1990). Mass Spectrometry of Nucleosides and Nucleic Acids. In Methods in Enzymology (Vol. 193, pp. 329-348). Academic Press.

- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.

A Comprehensive Technical Guide to N,9-bis(trimethylsilyl)adenine: Synthesis, Properties, and Applications in Nucleoside Chemistry

This guide provides an in-depth exploration of N,9-bis(trimethylsilyl)adenine, a key intermediate in the synthesis of nucleoside analogs, which are fundamental to the development of antiviral and anticancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed overview of its synthesis, physicochemical properties, and critical applications.

Introduction: The Strategic Importance of Silylation in Nucleoside Synthesis

Adenine, a fundamental component of nucleic acids, is a cornerstone in the development of a vast array of therapeutic agents.[1] However, its inherent low solubility in organic solvents and the presence of multiple reactive sites—the N1, N3, N7, and N9 positions of the purine ring and the exocyclic amino group at C6—present significant challenges in its chemical modification.[2] To achieve regioselective synthesis of nucleoside analogs, particularly at the biologically crucial N9 position, protection of these reactive sites is paramount.

Silylation, the introduction of a trimethylsilyl (TMS) group, is a powerful and widely adopted strategy to temporarily protect the active hydrogens on the adenine molecule.[3] The resulting compound, N,9-bis(trimethylsilyl)adenine, exhibits enhanced solubility in aprotic organic solvents and increased nucleophilicity, making it an ideal substrate for subsequent glycosylation reactions.[4] This guide will delve into the essential physical and chemical characteristics of this versatile intermediate.

Physicochemical Properties of N,9-bis(trimethylsilyl)adenine

The introduction of two trimethylsilyl groups significantly alters the physical properties of adenine. A summary of these key characteristics is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁N₅Si₂ | [5] |

| Molecular Weight | 279.49 g/mol | [5] |

| CAS Number | 17995-04-9 | [5] |

| Melting Point | 87 °C | [6] |

| Boiling Point | 124 °C at 0.25 Torr | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Refractive Index | 1.551 | [6] |

Solubility: While quantitative solubility data for N,9-bis(trimethylsilyl)adenine in a range of organic solvents is not extensively documented, silylation is known to dramatically increase the solubility of nucleobases in aprotic solvents.[4] It is expected to be soluble in common organic solvents used for nucleoside synthesis, such as acetonitrile, dichloromethane, and tetrahydrofuran (THF). This enhanced solubility is a direct consequence of replacing the polar N-H bonds with nonpolar N-Si bonds, which reduces intermolecular hydrogen bonding.

Synthesis of N,9-bis(trimethylsilyl)adenine: A Step-by-Step Protocol

The preparation of N,9-bis(trimethylsilyl)adenine is typically achieved through the reaction of adenine with a silylating agent. Hexamethyldisilazane (HMDS) in the presence of a catalytic amount of ammonium sulfate is a common and effective method.[5][7]

Experimental Protocol:

-

Drying of Adenine: Ensure the adenine starting material is thoroughly dried to remove any residual moisture, which can consume the silylating agent. This can be achieved by heating under vacuum.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend adenine (1 equivalent) in an excess of hexamethyldisilazane (HMDS, typically 4 mL per 1 mmol of adenine).

-

Catalyst Addition: Add a catalytic amount of ammonium sulfate (approximately 10 mg per 1 mmol of adenine).[5]

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the dissolution of the solid adenine and the evolution of ammonia gas.[8] The reaction is typically complete within 16 hours.[5]

-

Isolation of Product: After the reaction is complete, the excess HMDS is removed under reduced pressure to yield the crude N,9-bis(trimethylsilyl)adenine. The product is often used in the subsequent glycosylation step without further purification.

Mechanism of Silylation:

The silylation of adenine with HMDS proceeds via a nucleophilic attack of the nitrogen atoms of adenine on the silicon atoms of HMDS. The ammonium sulfate catalyst protonates the nitrogen of HMDS, making it a better leaving group (ammonia) and activating the silicon for nucleophilic attack. The reaction proceeds to form the thermodynamically stable N,9-disubstituted product.

Sources

- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 2. researchgate.net [researchgate.net]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General Silylation Procedures - Gelest [technical.gelest.com]

Introduction: Overcoming the Analytical Challenge of Purines

An In-Depth Technical Guide to the Role of Trimethylsilyl Groups in Purine Analysis

Purines, including adenine and guanine and their metabolites, are fundamental to life, forming the building blocks of nucleic acids and serving as key signaling molecules and energy carriers. For researchers in drug development and metabolic studies, the accurate quantification of these compounds is paramount. However, purines present a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS), a cornerstone technique known for its high resolution and definitive identification capabilities.[1] Their inherent polarity, due to multiple active hydrogen atoms in hydroxyl (-OH) and amine (-NH) functional groups, makes them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1][2]

To bridge this gap, chemical derivatization is an essential sample preparation step. The most widely used and effective strategy is trimethylsilylation (TMS) , a process that chemically modifies the purine to increase its volatility and thermal stability.[3][4] This guide provides a comprehensive overview of the chemistry, protocols, and critical considerations for using TMS derivatization in purine analysis, designed for scientists who require robust and reproducible results.

The Core Principle: The Chemistry of Silylation

Silylation is a chemical reaction that replaces an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][6] This transformation is the key to making purines and other polar metabolites amenable to GC-MS analysis.

The primary benefits of this conversion are:

-

Increased Volatility: By replacing hydrogen-bonding protons with a nonpolar TMS group, the intermolecular forces are significantly reduced, lowering the boiling point of the analyte and allowing it to travel through the GC column.[2][7]

-

Enhanced Thermal Stability: TMS derivatives are more resistant to degradation at high temperatures within the GC inlet and column.[3][4]

-

Improved Chromatography: The reduction in polarity minimizes interactions with the GC system, leading to sharper, more symmetrical peaks and improved chromatographic resolution.[5]

Caption: General mechanism of trimethylsilylation on a purine molecule.

Selecting the Right Tool: A Comparison of Silylating Reagents

The choice of silylating reagent is critical for achieving complete and reproducible derivatization. For purine analysis, two reagents are dominant due to their high silylating strength: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

-

MSTFA is often considered the strongest and most versatile silylating agent available.[5][8] Its by-products, N-methyltrifluoroacetamide and mono(trimethylsilyl)trifluoroacetamide, are highly volatile and typically elute with the solvent front, ensuring a clean chromatogram with minimal interference.[9]

-

BSTFA is also a very strong silylating agent, suitable for a wide range of compounds.[5]

-

TMCS (Trimethylchlorosilane) is frequently added as a catalyst (typically at 1%) to either MSTFA or BSTFA.[8][9] It enhances the reactivity of the primary reagent, which is particularly useful for derivatizing sterically hindered functional groups that might otherwise react slowly or incompletely.[1][6]

| Feature | MSTFA | BSTFA + 1% TMCS |

| Silylating Strength | Strongest, most versatile silylating agent.[5] | Very strong, with the catalyst enhancing reactivity for difficult groups.[8] |

| By-products | Highly volatile, eluting early in the chromatogram.[9] | Less volatile by-products compared to MSTFA. |

| Primary Use Case | Broad-range metabolomics, including amino acids, organic acids, and purines.[10] | A robust, general-purpose reagent for a wide variety of polar compounds. |

| Recommendation | Often preferred for complex matrices to minimize chromatographic interference.[6] | An excellent choice, especially when hindered groups require derivatization. |

A Validated Workflow for Purine Analysis by GC-MS

A robust and reproducible protocol is the foundation of trustworthy data. The following workflow has been synthesized from established methodologies to provide a self-validating system for the analysis of purines in biological matrices.[1][8][11][12]

Caption: A validated experimental workflow for TMS derivatization of purines.

Experimental Protocol: Step-by-Step Methodology

1. Sample Preparation & Extraction:

-

For plasma or serum, precipitate proteins using a cold solvent mixture (e.g., acetonitrile:isopropanol:water).[8]

-

Centrifuge to pellet the precipitated protein and transfer the supernatant containing the metabolites to a new tube.

-

Causality: This step removes high molecular weight interferences that are incompatible with GC-MS and would otherwise contaminate the system.

2. Evaporation to Dryness (Critical Step):

-

Evaporate the supernatant to complete dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Trustworthiness: Silylating reagents are extremely sensitive to moisture.[3][11] Any residual water will preferentially react with the reagent, consuming it and preventing the complete derivatization of the target purines. This step is essential for reproducibility.

3. Methoximation (If Necessary):

-

This step is required for analytes containing ketone or aldehyde groups.

-

Add 20-50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried residue.[8][11]

-

Expertise: Carbonyl groups can exist in equilibrium with their enol tautomers, which can lead to the formation of multiple derivative peaks for a single analyte, complicating data analysis. Methoximation "locks" the carbonyl group into a stable methoxime, ensuring a single, sharp chromatographic peak.[5][10]

4. Trimethylsilylation:

-

To the methoximated (or directly to the dried) sample, add 50-100 µL of MSTFA, optionally containing 1% TMCS.[1][11][12]

-

Cap the vial tightly and vortex thoroughly for 30-60 seconds.

-

Incubate at a temperature between 37°C and 70°C for 30 to 60 minutes.[1][8][11] The optimal time and temperature may need to be determined empirically for specific purines.

-

Expertise: Heating accelerates the reaction to ensure it proceeds to completion, especially for less reactive functional groups.

5. GC-MS Analysis:

-

After cooling the vial to room temperature, the derivatized sample can be directly injected into the GC-MS system.[1]

-

Typical GC-MS Parameters: [1]

-

Injector: Splitless mode

-

Carrier Gas: Helium

-

Oven Program: Start at a low temperature (e.g., 60°C), followed by a temperature ramp (e.g., 10-30°C/min) to a final temperature of 300-325°C.

-

MS Transfer Line: ~280°C

-

Ion Source: Electron Impact (EI) at 70 eV, ~230°C

-

Acquisition Mode: Full Scan (m/z 50-550) for identification, transitioning to Selected Ion Monitoring (SIM) for targeted quantification.

-

Ensuring Data Integrity: Automation and Stability Considerations

A significant challenge in TMS derivatization is the limited stability of the resulting derivatives. Most TMS-derivatized compounds have a shelf life of around 24 hours, after which hydrolysis can lead to a decrease in signal intensity.[10][11] When analyzing large batches of samples, the time delay between the derivatization of the first and last sample can introduce significant variability.[10][13]

Automated on-line derivatization offers a powerful solution to this problem.[14] Robotic autosamplers can perform the entire derivatization workflow—adding reagents, incubating, and injecting—immediately before analysis for each sample.[10][15] This approach ensures that every sample has an identical derivatization and wait time, dramatically improving reproducibility and data quality.[10][14] Studies have shown that automated methods yield better reproducibility (lower relative standard deviation, RSD) and higher peak intensities compared to manual, off-line protocols.[10][15]

| Parameter | Manual (Off-line) Derivatization | Automated (On-line) Derivatization |

| Reproducibility (RSD%) | Higher variability (e.g., median RSD 17%).[14] | Improved consistency (e.g., median RSD 11%).[14] |

| Analyte Stability | Derivatives degrade while waiting in the autosampler tray.[10][15] | Minimized degradation due to immediate injection after derivatization.[10][15] |

| Throughput | Limited to small batches to minimize variability.[10][15] | Higher throughput via overlapping sample preparation and analysis.[10][16] |

| Hands-on Time | High | Low |

Conclusion: A Foundational Technique for Purine Research

The introduction of trimethylsilyl groups is an indispensable strategy for the GC-MS analysis of purines. This derivatization process effectively overcomes the inherent challenges of low volatility and thermal lability, unlocking a highly sensitive and specific analytical technique. By understanding the underlying chemistry, carefully selecting reagents, and implementing a validated, step-by-step protocol, researchers can achieve the high-quality, reproducible data necessary to advance drug development and the understanding of metabolic pathways. For high-throughput applications, the adoption of automated on-line derivatization is strongly recommended to ensure the highest level of data integrity.

References

-

Gas-liquid chromatographic analysis of trimethylsilyl derivatives of pyrimidine and purine bases and nucleosides. PubMed. [Link]

-

Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, Oxford Academic. [Link]

-

Silylation Reagents. Regis Technologies. [Link]

-

Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Restek. [Link]

-

Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. ResearchGate. [Link]

-

Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

-

TMS Derivitization for GC-MS. Agilent. [Link]

-

Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PubMed Central. [Link]

-

Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

-

(PDF) Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. ResearchGate. [Link]

-

Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDPI. [Link]

-

Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. [Link]

-

Urinary Metabolomics Study of Patients with Gout Using Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 3. Silylation Reagents - Regis Technologies [registech.com]

- 4. restek.com [restek.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Urinary Metabolomics Study of Patients with Gout Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

The Solubility Profile of Bis(trimethylsilyl)adenine: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the solubility characteristics of bis(trimethylsilyl)adenine (BSA), a silylated derivative of adenine crucial for various applications in organic synthesis and drug development. Given the limited availability of specific quantitative solubility data for BSA in public literature, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers in making informed decisions for their experimental designs. We will explore the theoretical underpinnings of BSA's solubility and provide a detailed protocol for its empirical determination.

Understanding Bis(trimethylsilyl)adenine: Physicochemical Properties

Bis(trimethylsilyl)adenine is a derivative of adenine where the hydrogen atoms on the exocyclic amine (N6) and one of the imidazole ring nitrogens (N9) are replaced by trimethylsilyl (TMS) groups. This structural modification significantly alters the molecule's physicochemical properties compared to its parent compound, adenine.

Key Structural Features Influencing Solubility:

-

Increased Lipophilicity: The two trimethylsilyl groups are nonpolar and sterically bulky. Their presence drastically increases the lipophilicity and hydrocarbon character of the molecule.

-

Reduced Hydrogen Bonding Capability: Silylation of the N6 and N9 positions eliminates the hydrogen bond donor capabilities at these sites, which are prominent in adenine. This fundamentally changes its interaction with protic solvents.

-

Moisture Sensitivity: The silicon-nitrogen bonds in BSA are susceptible to hydrolysis. The presence of water or other protic solvents can lead to the cleavage of the TMS groups, regenerating adenine. This reactivity is a critical consideration for handling and solubility studies.

Based on these features, the solubility of BSA is expected to follow the "like dissolves like" principle. It will be most soluble in nonpolar and weakly polar aprotic solvents that can effectively solvate the bulky, nonpolar TMS groups through van der Waals interactions. Conversely, its solubility in polar protic solvents, especially water, is expected to be very low, and the compound is likely to decompose.

Predicted Solubility Profile in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility of BSA | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | These solvents are nonpolar and will effectively solvate the nonpolar trimethylsilyl groups through London dispersion forces, leading to good solubility.[1] |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane | High | These solvents have a good balance of being able to solvate the nonpolar regions of the molecule while not being reactive. Their weakly polar nature can interact favorably with the purine core. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While aprotic, the high polarity of these solvents may not be ideal for solvating the very nonpolar TMS groups. Some solubility is expected, but it may be limited. For comparison, adenine itself has some solubility in DMSO.[2][3] |

| Polar Protic | Water, Methanol, Ethanol | Very Low & Reactive | BSA is expected to have very poor solubility in these solvents due to the large nonpolar character. Furthermore, the presence of acidic protons will lead to the hydrolysis of the Si-N bond, causing decomposition. Adenine, the parent compound, is only slightly soluble in cold water and hot alcohol.[4] The silylation will further decrease this solubility. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, empirical determination of BSA's solubility is essential for any application requiring precise concentrations. The following protocol is a robust, self-validating system for this purpose. This method is adapted from standard laboratory procedures for solubility determination of moisture-sensitive compounds.[5][6][7]

Materials and Equipment

-

Bis(trimethylsilyl)adenine (ensure high purity)

-

Anhydrous solvents of interest

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or heating block

-

Syringes and needles (oven-dried)

-

0.22 µm PTFE syringe filters

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for quantification

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of BSA solubility.

Caption: Experimental workflow for determining the solubility of bis(trimethylsilyl)adenine.

Step-by-Step Methodology

-

Preparation (Under Inert Atmosphere):

-

Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

-

Accurately weigh an excess amount of BSA into a tared vial. The excess solid is crucial to ensure saturation.

-

Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a thermostatically controlled shaker or on a stirring plate at a constant temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. The presence of undissolved solid should be visible.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle completely.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a needle.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any suspended solids.

-

Accurately weigh the filtered solution to determine its density.

-

Prepare a series of dilutions of the saturated solution and a set of calibration standards of known BSA concentrations.

-

Analyze the samples and standards by a validated analytical method (GC-MS is often suitable for silylated compounds).

-

-

Calculation:

-

From the calibration curve, determine the concentration of BSA in the diluted samples.

-

Back-calculate the concentration in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Causality and Trustworthiness in the Protocol

-

Inert Atmosphere: The use of an inert atmosphere is paramount to prevent the hydrolysis of BSA, which would lead to inaccurate solubility measurements.

-

Excess Solute: Ensuring an excess of solid BSA is present throughout the equilibration period is the only way to guarantee that the solution is truly saturated.

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and recorded temperature is critical for reproducibility.

-

Filtration: Filtering the supernatant is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a sensitive and specific analytical technique like GC-MS or HPLC with proper calibration ensures the accuracy of the concentration measurement.

Conclusion

While specific, published quantitative solubility data for bis(trimethylsilyl)adenine is scarce, its molecular structure provides a strong basis for predicting its behavior in common laboratory solvents. It is expected to be highly soluble in nonpolar and weakly polar aprotic solvents and poorly soluble with accompanying decomposition in protic solvents. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and robust framework for generating high-quality, application-specific data. Adherence to the principles of working with moisture-sensitive compounds is essential for obtaining accurate and reproducible results.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Herskovits, T. T. (1973). Solution Studies of the Nucleic Acid Bases and Related Model Compounds. Solubility in Aqueous Alcohol and Glycol Solutions. Biochemistry, 12(23), 4424–4429.

-

ResearchGate. (2017). Where can I find the solubility of adenin in organic solvents?. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Homeland Security. (n.d.). Experimental Determination of Chemical Solubility in Water Technical Notes. Retrieved from [Link]

-

YouTube. (2020). Rules of Solubility in Water. Retrieved from [Link]

- Kearney, A. S., & Yalkowsky, S. H. (1991). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Journal of Pharmaceutical Sciences, 80(3), 248–251.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Adenine (CAS 73-24-5). Retrieved from [Link]

-

Wikipedia. (n.d.). Adenine. Retrieved from [Link]

-

PubChem. (n.d.). Adenine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of some natural nucleosides and nucleobases in a neutral aqueous medium. Retrieved from [Link]

-

ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

PubChem. (n.d.). Adenosine. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Experimental Determination of Chemical Solubility in Water Technical Notes | Homeland Security [dhs.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Guide to the Spectroscopic Characterization of N,9-bis(trimethylsilyl)-9H-purin-6-amine

This technical guide provides an in-depth analysis of the spectroscopic data for N,9-bis(trimethylsilyl)-9H-purin-6-amine, a key derivative used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the analysis of nucleobases. This document is intended for researchers, scientists, and drug development professionals who utilize silylation techniques for the characterization of biological molecules. We will delve into the mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy of this compound, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

Introduction

N,9-bis(trimethylsilyl)-9H-purin-6-amine is the disilylated derivative of adenine, a fundamental component of nucleic acids. The introduction of two trimethylsilyl (TMS) groups significantly increases the volatility and thermal stability of the otherwise non-volatile adenine molecule. This chemical modification is a cornerstone of metabolic profiling and other analytical methodologies where purine bases are analyzed by GC-MS. The TMS groups replace the active hydrogens on the exocyclic amine (N6) and the imidazole ring (N9), rendering the molecule amenable to gas-phase analysis. A thorough understanding of its spectroscopic properties is paramount for accurate identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification of N,9-bis(trimethylsilyl)-9H-purin-6-amine. Electron ionization (EI) is commonly employed in GC-MS, leading to characteristic fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocol: Silylation for GC-MS Analysis

The derivatization of adenine to its bis-TMS derivative is a critical step prior to GC-MS analysis. The choice of silylating agent and reaction conditions are crucial for achieving complete derivatization and avoiding the formation of multiple derivatives.

Objective: To convert non-volatile adenine into its volatile N,9-bis(trimethylsilyl) derivative for GC-MS analysis.

Materials:

-

Adenine standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh a small amount of adenine (e.g., 100 µg) into a reaction vial. Ensure the sample is dry, as moisture will hydrolyze the silylating reagent.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the adenine. Then, add 100 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.

-

GC-MS Analysis: Inject an aliquot of the cooled reaction mixture into the GC-MS.

Causality of Experimental Choices:

-

BSTFA with TMCS: BSTFA is a powerful silylating agent. The addition of TMCS as a catalyst accelerates the reaction and drives it to completion, ensuring that both active hydrogens on the adenine molecule are replaced by TMS groups.

-

Pyridine: Pyridine acts as a solvent and also as a scavenger for the acidic byproducts of the silylation reaction, preventing sample degradation.

-

Heating: Heating the reaction mixture increases the rate of the silylation reaction, ensuring that even sterically hindered sites are derivatized in a reasonable timeframe.

Caption: Workflow for the GC-MS analysis of adenine following silylation.

Interpretation of the Mass Spectrum

The mass spectrum of N,9-bis(trimethylsilyl)-9H-purin-6-amine is characterized by a prominent molecular ion and several key fragment ions. A detailed analysis of the fragmentation of silylated purines was presented by White et al. in 1972, and this work remains a foundational reference in the field.[1]

Table 1: Key Mass Spectral Data for N,9-bis(trimethylsilyl)-9H-purin-6-amine

| m/z | Ion | Description |

| 279 | [M]+• | Molecular Ion |

| 264 | [M-15]+ | Loss of a methyl group (•CH3) from a TMS group. This is a very characteristic fragmentation for TMS derivatives. |

| 206 | [M-73]+ | Loss of a trimethylsilyl radical (•Si(CH3)3). |

| 190 | Further fragmentation of the purine ring. | |

| 73 | [Si(CH3)3]+ | Trimethylsilyl cation, a hallmark of TMS derivatives. |

The presence of the molecular ion at m/z 279 confirms the molecular weight of the compound (C11H21N5Si2). The most abundant fragment is often the [M-15]+ ion at m/z 264, resulting from the facile loss of a methyl radical from one of the TMS groups. The ion at m/z 73 is a strong indicator of the presence of a trimethylsilyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

1H NMR Spectroscopy

The proton NMR spectrum of N,9-bis(trimethylsilyl)-9H-purin-6-amine is expected to show signals for the protons of the purine ring and the trimethylsilyl groups.

Table 2: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.1 | Singlet | 1H |

| H-8 | ~8.0 | Singlet | 1H |

| N-TMS | ~0.4 | Singlet | 9H |

| N9-TMS | ~0.6 | Singlet | 9H |

Interpretation:

-

The aromatic protons H-2 and H-8 of the purine ring are expected to appear as singlets in the downfield region.

-

The 18 protons of the two trimethylsilyl groups will appear as two distinct singlets in the upfield region. The slight difference in their chemical shifts arises from their different chemical environments (one attached to an exocyclic nitrogen and the other to a ring nitrogen).

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~153 |

| C-4 | ~150 |

| C-5 | ~118 |

| C-6 | ~156 |

| C-8 | ~141 |

| N-TMS | ~1 |

| N9-TMS | ~0 |

Interpretation:

-

The five carbons of the purine ring will resonate in the aromatic region (110-160 ppm).

-

The carbons of the two trimethylsilyl groups will appear at very high field (around 0-1 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in a molecule. The silylation of adenine leads to characteristic changes in its IR spectrum.

Interpretation of the FTIR Spectrum

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm-1) | Vibration | Description |

| ~3300-3100 | N-H stretch | In adenine, strong N-H stretching bands are observed. These bands will be absent or significantly diminished in the bis-TMS derivative. |

| ~2960, 2850 | C-H stretch | C-H stretching vibrations of the methyl groups in the TMS moieties. |

| ~1650 | C=N stretch | Stretching vibrations of the purine ring. |

| ~1250, 840 | Si-C stretch | Characteristic strong absorptions for the Si-CH3 groups. |

The most significant change upon silylation is the disappearance of the N-H stretching vibrations of the primary amine and the imidazole ring. The appearance of strong bands corresponding to Si-C vibrations is a clear indication of successful derivatization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine ring system of adenine has a characteristic UV absorption maximum.

Interpretation of the UV-Vis Spectrum

Adenine in a neutral aqueous solution typically exhibits a strong absorption maximum around 260 nm.[2][3] This absorption is due to π → π* electronic transitions within the aromatic purine ring system. Upon silylation, the fundamental chromophore remains the purine ring. Therefore, N,9-bis(trimethylsilyl)-9H-purin-6-amine is expected to have a similar UV absorption profile, with a maximum absorbance also in the vicinity of 260 nm. The exact position of the maximum and the molar absorptivity may be slightly altered by the electronic effects of the trimethylsilyl groups and the solvent used for the analysis.

Caption: Silylation of adenine to form N,9-bis(trimethylsilyl)-9H-purin-6-amine.

Conclusion

The spectroscopic characterization of N,9-bis(trimethylsilyl)-9H-purin-6-amine provides a wealth of information crucial for its identification and analysis. Mass spectrometry reveals its molecular weight and a characteristic fragmentation pattern dominated by the loss of methyl groups and the presence of the trimethylsilyl cation. NMR spectroscopy elucidates the proton and carbon environments, showing distinct signals for the purine ring and the two TMS groups. FTIR spectroscopy confirms the successful derivatization by the disappearance of N-H stretching bands and the appearance of Si-C vibrations. Finally, UV-Vis spectroscopy shows a characteristic absorption maximum around 260 nm, consistent with the purine chromophore. A comprehensive understanding of these spectroscopic features is essential for researchers working with silylated nucleobases in various analytical applications.

References

-

Santhosh, C., & Mishra, P. C. (1992). Electronic spectra of adenine and guanine: Assignments and effects of solution environment. Journal of Chemical Sciences, 104(6), 649-660. [Link]

-

ResearchGate. (n.d.). UV spectra for standards of adenine, cytosine, guanine, and uridine nucleotides. Retrieved from [Link]

-

White, E., Krueger, V. P., & McCloskey, J. A. (1972). Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases. The Journal of Organic Chemistry, 37(3), 430–438. [Link]

Sources

The Senior Application Scientist's Guide to Understanding the Volatility of Silylated Nucleobases for Gas Chromatography

Introduction: The Imperative for Volatility in Nucleobase Analysis

In the realms of pharmaceutical development, clinical diagnostics, and molecular biology, the precise quantification of nucleobases—the fundamental building blocks of DNA and RNA—is of paramount importance. Gas chromatography (GC), a powerful analytical technique renowned for its high resolution, serves as a cornerstone for these analyses.[1][2] However, a significant hurdle exists: nucleobases in their natural state are non-volatile, polar molecules, making them unsuitable for direct GC analysis.[3][4] To overcome this, a chemical derivatization technique known as silylation is widely employed. This guide provides an in-depth exploration of the principles and practices governing the volatility of silylated nucleobases, offering researchers and drug development professionals a comprehensive resource for robust and reliable GC-based analysis.

Silylation transforms polar functional groups, such as amino, hydroxyl, and carboxyl groups, into their corresponding trimethylsilyl (TMS) ethers, esters, and amines.[5] This process effectively masks the polar nature of the nucleobases, reduces intermolecular hydrogen bonding, and significantly increases their volatility and thermal stability, rendering them amenable to GC separation and detection.[6][7][8] This guide will delve into the mechanistic underpinnings of silylation, explore the factors that critically influence the volatility of the resulting derivatives, and provide validated protocols for their successful analysis.

The Chemistry of Silylation: A Mechanistic Overview

Silylation is a nucleophilic substitution reaction where an active hydrogen in the nucleobase is replaced by a trimethylsilyl group.[6][7] The reaction is typically carried out using a silylating reagent, which contains a silicon atom bonded to a good leaving group.

The general mechanism can be visualized as follows:

Caption: General mechanism of nucleobase silylation.

The most commonly used silylating reagents for nucleobase analysis include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] MSTFA is often preferred as it is the most volatile of the TMS-amides, and its byproducts typically elute with the solvent front, minimizing interference with early-eluting analytes.[3][11]

The reactivity of the active hydrogens on the nucleobase dictates the extent of silylation. The order of reactivity for different functional groups is generally: alcohols > phenols > carboxylic acids > amines > amides.[8] This has important implications for the derivatization of different nucleobases. For instance, uracil and thymine possess two reactive sites (N1 and N3 imide protons), while cytosine has one exocyclic amino group and one ring nitrogen. Adenine and guanine have an exocyclic amino group and a ring nitrogen that can be silylated. The number of TMS groups incorporated directly influences the final volatility of the derivative.

Factors Influencing the Volatility of Silylated Nucleobases

The successful GC analysis of silylated nucleobases hinges on achieving optimal volatility. Several key factors influence this critical parameter:

1. Choice of Silylating Reagent: